2-(Trifluoroacetyl)thiophene

概要

説明

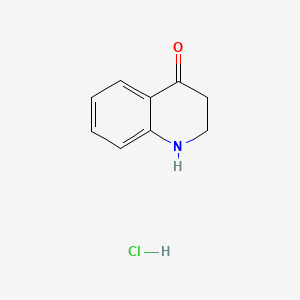

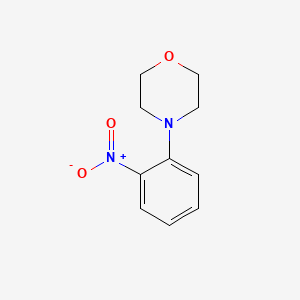

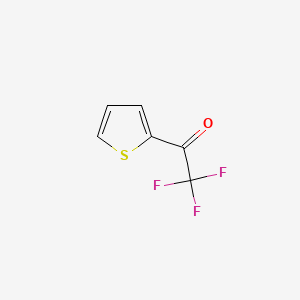

2-(Trifluoroacetyl)thiophene is a heterocyclic trifluoromethyl ketone . It has been investigated as a functional electrolyte additive for high performance lithium-ion batteries using high-voltage LiCoO2 cathode .

Synthesis Analysis

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .Molecular Structure Analysis

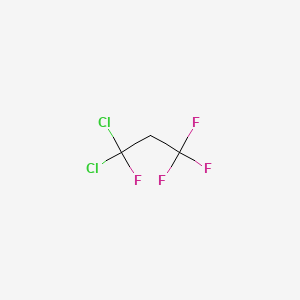

The molecular formula of 2-(Trifluoroacetyl)thiophene is C6H3F3OS . The InChI is InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H and the Canonical SMILES is C1=CSC(=C1)C(=O)C(F)(F)F .Chemical Reactions Analysis

2-(Trifluoroacetyl)thiophene has been reported to undergo asymmetric reduction to alcohols with moderate enantioselectivities catalyzed by Arabidopsis thaliana seedlings .Physical And Chemical Properties Analysis

The molecular weight of 2-(Trifluoroacetyl)thiophene is 180.15 g/mol . It has a topological polar surface area of 45.3 Ų .科学的研究の応用

High-Voltage Lithium-Ion Batteries

2-(Trifluoroacetyl)thiophene: has been investigated as a functional electrolyte additive for high-performance lithium-ion batteries. When used with a high-voltage LiCoO2 cathode, it significantly increases the capacity retention from 33.2% to 90.6% by forming a protective layer on the cathode surface. This layer helps suppress the decomposition of both the electrolyte solvent and lithium salt, which is crucial for the development of high-voltage and high-energy-density lithium-ion batteries .

Electrochemical Performance Enhancement

It serves as an additive to enhance electrochemical performance at high voltage operations. This application is particularly important in the field of energy storage and conversion, where improved battery performance is constantly sought after .

Safety and Hazards

2-(Trifluoroacetyl)thiophene is a flammable liquid and vapor. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

将来の方向性

作用機序

Target of Action

The primary target of 2-(Trifluoroacetyl)thiophene (TFPN) is the high-voltage LiCoO2 cathode in lithium-ion batteries . The compound acts as a functional electrolyte additive, enhancing the electrochemical performance of the batteries .

Mode of Action

TFPN interacts with its target by undergoing preferential oxidation on the cathode surface . This interaction results in the formation of a protective layer that suppresses the decomposition of both the electrolyte solvent and lithium salt . This process significantly enhances the electrochemical performance of the batteries .

Biochemical Pathways

The biochemical pathway involved in the action of TFPN is the oxidation process on the cathode surface . This process leads to the formation of a protective layer that prevents the decomposition of the electrolyte solvent and lithium salt . The downstream effect of this pathway is the enhanced performance of the lithium-ion batteries .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of TFPN, we can discuss its behavior in the battery system. The compound is added to the baseline electrolyte at a concentration of 0.5 wt% . When the battery is cycled between 3.0 V and 4.4 V at 0.5 C, the capacity retention of the LiCoO2 cathode significantly increases . This suggests that TFPN has a high level of stability and effectiveness in the battery system .

Result of Action

The result of TFPN’s action is a significant increase in the capacity retention of the LiCoO2 cathode . Specifically, the capacity retention increases from 33.2% to 90.6% . This improvement in performance is attributed to the formation of a protective layer on the cathode surface due to the preferential oxidation of TFPN .

Action Environment

The action of TFPN is influenced by the operating voltage of the battery. The compound shows enhanced performance when the battery is operated at high voltages . This suggests that the efficacy and stability of TFPN are dependent on the electrical environment of the battery .

特性

IUPAC Name |

2,2,2-trifluoro-1-thiophen-2-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZYKJGCKVBXLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215401 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

651-70-7 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoroacetyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 2-(Trifluoroacetyl)thiophene in medicinal chemistry?

A1: Research suggests that derivatives of 2-(Trifluoroacetyl)thiophene show promise as inhibitors of class II Histone Deacetylases (HDACs), specifically HDAC4 and HDAC6. [] These enzymes play a role in various cellular processes, and their dysregulation is implicated in cancer development. Therefore, selective inhibition of HDAC4 and HDAC6 is being explored as a potential strategy for cancer therapy. []

Q2: How does the structure of 2-(Trifluoroacetyl)thiophene derivatives relate to their activity as HDAC inhibitors?

A2: Studies have investigated the Structure-Activity Relationship (SAR) of 5-Aryl-2-(trifluoroacetyl)thiophenes as HDAC inhibitors. [] Modifications to the aryl group at the 5-position of the thiophene ring significantly impact the potency and selectivity for HDAC4 and HDAC6. [] Further research in this area is crucial to optimize the structure for improved efficacy and selectivity.

Q3: Can 2-(Trifluoroacetyl)thiophene be used for applications beyond medicinal chemistry?

A3: Yes, Arabidopsis thaliana seedlings can utilize 2-(Trifluoroacetyl)thiophene as a substrate for asymmetric reduction reactions. [] This finding highlights the potential of this compound as a biocatalyst for producing enantiomerically pure alcohols, which are valuable building blocks for various chemical syntheses. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(6-Methylpyridin-2-yl)propoxy]ethanol](/img/structure/B1295137.png)